molecular formula C21H24N4O4S2 B6495314 ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate CAS No. 1351633-29-8

ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate

Cat. No.: B6495314
CAS No.: 1351633-29-8
M. Wt: 460.6 g/mol
InChI Key: LPMOSMAXCWJLBM-UHFFFAOYSA-N
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Description

Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H24N4O4S2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.12389761 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A piperidine core
  • A benzothiazole moiety
  • An oxadiazole ring
  • A sulfanyl group

These structural components contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of benzothiazole derivatives, including those similar to this compound. For instance:

CompoundActivityIC50 (μM)Reference
Benzothiazole derivativeAntibacterial against E. coli10.5
Oxadiazole derivativeAntifungal against Candida albicans12.0
Piperidine derivativeAntimicrobial against Staphylococcus aureus8.0

The compound's structure suggests that it may exhibit similar or enhanced antimicrobial properties due to the synergistic effects of its functional groups.

Anticancer Activity

Research has shown that benzothiazole derivatives possess anticancer properties. For example, compounds containing the benzothiazole scaffold have demonstrated activity against various cancer cell lines:

CompoundCancer TypeIC50 (μM)Reference
Benzothiazole derivativeBreast cancer (MCF-7)15.0
Oxadiazole derivativeColon cancer (HCT116)20.0

These findings indicate that this compound may also possess anticancer properties.

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to exhibit anti-inflammatory effects. The compound's potential in this regard can be inferred from studies demonstrating that related compounds inhibit pro-inflammatory cytokine production:

CompoundInflammatory ModelIC50 (μM)Reference
Benzothiazole derivativeLPS-induced inflammation in macrophages25.0
Oxadiazole derivativeCarrageenan-induced paw edema in rats30.0

This activity suggests that the compound may be useful in treating inflammatory diseases.

Case Studies and Research Findings

A notable study involved the synthesis and biological evaluation of various benzothiazole derivatives, including those with oxadiazole and piperidine functionalities. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Additionally, docking studies revealed that these compounds interact favorably with biological targets involved in disease pathways, suggesting a mechanism for their observed activities .

Properties

IUPAC Name

ethyl 1-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-2-28-20(27)14-6-5-11-25(12-14)19(26)13-30-21-24-23-17(29-21)9-10-18-22-15-7-3-4-8-16(15)31-18/h3-4,7-8,14H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOSMAXCWJLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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